molecular formula C9H7FO2 B13604875 2-Acetyl-4-fluorobenzaldehyde

2-Acetyl-4-fluorobenzaldehyde

Cat. No.: B13604875
M. Wt: 166.15 g/mol
InChI Key: HGOUTXHNZPTZJI-UHFFFAOYSA-N
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Description

2-Acetyl-4-fluorobenzaldehyde is an organic compound with the molecular formula C9H7FO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with an acetyl group at the second position and a fluorine atom at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-4-fluorobenzaldehyde can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where 4-fluorobenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide. The reaction typically occurs at room temperature or under mild heating conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to enhance the efficiency and selectivity of the reaction, reducing reaction times and improving yields .

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-4-fluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Acetyl-4-fluorobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Acetyl-4-fluorobenzaldehyde involves its interaction with various molecular targets. The presence of the fluorine atom and the acetyl group influences its reactivity and binding affinity to specific enzymes and receptors. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various adducts and intermediates. These interactions can modulate biological pathways and exert specific effects depending on the context of its application .

Comparison with Similar Compounds

  • 2-Fluorobenzaldehyde
  • 4-Fluorobenzaldehyde
  • 2-Acetylbenzaldehyde

Comparison: 2-Acetyl-4-fluorobenzaldehyde is unique due to the simultaneous presence of both the acetyl and fluorine substituents on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and specific binding interactions, which are not observed in its individual analogs .

Properties

Molecular Formula

C9H7FO2

Molecular Weight

166.15 g/mol

IUPAC Name

2-acetyl-4-fluorobenzaldehyde

InChI

InChI=1S/C9H7FO2/c1-6(12)9-4-8(10)3-2-7(9)5-11/h2-5H,1H3

InChI Key

HGOUTXHNZPTZJI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)F)C=O

Origin of Product

United States

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